4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2,4-dimethoxybenzoate 4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2,4-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.: 896017-90-6
VCID: VC11866564
InChI: InChI=1S/C20H19N3O7S2/c1-4-17(25)21-19-22-23-20(32-19)31-10-12-7-14(24)16(9-29-12)30-18(26)13-6-5-11(27-2)8-15(13)28-3/h5-9H,4,10H2,1-3H3,(H,21,22,25)
SMILES: CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=C(C=C3)OC)OC
Molecular Formula: C20H19N3O7S2
Molecular Weight: 477.5 g/mol

4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2,4-dimethoxybenzoate

CAS No.: 896017-90-6

Cat. No.: VC11866564

Molecular Formula: C20H19N3O7S2

Molecular Weight: 477.5 g/mol

* For research use only. Not for human or veterinary use.

4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2,4-dimethoxybenzoate - 896017-90-6

Specification

CAS No. 896017-90-6
Molecular Formula C20H19N3O7S2
Molecular Weight 477.5 g/mol
IUPAC Name [4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2,4-dimethoxybenzoate
Standard InChI InChI=1S/C20H19N3O7S2/c1-4-17(25)21-19-22-23-20(32-19)31-10-12-7-14(24)16(9-29-12)30-18(26)13-6-5-11(27-2)8-15(13)28-3/h5-9H,4,10H2,1-3H3,(H,21,22,25)
Standard InChI Key XGUAPASQMFVLND-UHFFFAOYSA-N
SMILES CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=C(C=C3)OC)OC
Canonical SMILES CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=C(C=C3)OC)OC

Introduction

Synthesis

The synthesis of similar compounds typically involves multi-step organic reactions. These processes often require careful optimization to achieve high yields and purity of the desired product. While specific synthetic routes for 4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2,4-dimethoxybenzoate are not detailed, general steps may include:

  • Formation of the Pyran Ring: This could involve condensation reactions or cyclization processes.

  • Introduction of the Thiadiazole Moiety: Typically achieved through nucleophilic substitution or coupling reactions.

  • Esterification: To introduce the benzoate group.

Potential Biological Activities

Compounds with similar structures have shown significant biological activities, including antimicrobial and anticancer properties. The presence of the thiadiazole moiety is known to enhance cytotoxic effects against cancer cells while minimizing toxicity to normal cells.

ActivityDescription
AntimicrobialEffective against various strains of bacteria and fungi.
AnticancerPotential for selective cytotoxicity against cancer cells.

Research Findings and Future Directions

While specific research findings on 4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2,4-dimethoxybenzoate are not available, studies on related compounds suggest promising applications in medicinal chemistry. Future research should focus on synthesizing this compound and evaluating its biological activities through in vitro and in vivo studies.

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